molecular formula C9H7N3O3 B13612837 5-(3-Oxo-2,3-dihydro-1H-pyrazol-1-yl)nicotinic acid

5-(3-Oxo-2,3-dihydro-1H-pyrazol-1-yl)nicotinic acid

Cat. No.: B13612837
M. Wt: 205.17 g/mol
InChI Key: ZWQZMJVSQQQJOR-UHFFFAOYSA-N
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Description

5-(3-Oxo-2,3-dihydro-1H-pyrazol-1-yl)nicotinic acid is a heterocyclic compound that features a pyrazole ring fused to a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Oxo-2,3-dihydro-1H-pyrazol-1-yl)nicotinic acid typically involves the condensation of nicotinic acid derivatives with pyrazole precursors. One common method includes the reaction of nicotinic acid with hydrazine derivatives under controlled conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, which is advantageous due to its atom economy and reduced need for purification steps . This method often employs readily available starting materials and simple equipment, making it cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Oxo-2,3-dihydro-1H-pyrazol-1-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or nicotinic acid rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

5-(3-Oxo-2,3-dihydro-1H-pyrazol-1-yl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Oxo-2,3-dihydro-1H-pyrazol-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The nicotinic acid moiety may also contribute to its activity by interacting with nicotinic acid receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Oxo-2,3-dihydro-1H-pyrazol-1-yl)nicotinic acid is unique due to its combination of a pyrazole ring with a nicotinic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

5-(5-oxo-1H-pyrazol-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7N3O3/c13-8-1-2-12(11-8)7-3-6(9(14)15)4-10-5-7/h1-5H,(H,11,13)(H,14,15)

InChI Key

ZWQZMJVSQQQJOR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(NC1=O)C2=CN=CC(=C2)C(=O)O

Origin of Product

United States

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